4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(2-methoxyphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-22-13-9-5-2-6-10(13)14-19-15(17)20-16-18-11-7-3-4-8-12(11)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYPWIGSAWYERB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2N=C(NC3=NC4=CC=CC=C4N23)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine typically involves the cyclization of 2-benzimidazolylguanidine with various reactants. One common method includes the reaction of 2-benzimidazolylguanidine with formaldehyde in dioxane, which leads to the formation of the desired compound . Another method involves the reaction of 2-guanidinobenzimidazole with versatile benzaldehydes . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the methoxyphenyl group, to form various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
The compound's efficacy is often compared to standard chemotherapeutic agents such as doxorubicin and 5-Fluorouracil. In vitro studies indicate that it exhibits a notable inhibitory effect on cell proliferation and induces apoptosis in cancer cells.
Other Biological Activities
In addition to its anticancer properties, this compound has shown potential in other therapeutic areas:
Antimicrobial Activity
Preliminary evaluations indicate that the compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effective inhibition.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which can be beneficial in treating conditions characterized by chronic inflammation. Its mechanism may involve the modulation of inflammatory pathways and cytokine production.
Case Studies and Research Findings
Several case studies have documented the synthesis and biological evaluation of derivatives of this compound. For instance:
- Synthesis of Derivatives : Researchers synthesized various analogs of this compound to enhance its biological activity and selectivity.
- Biological Screening : A comprehensive screening against multiple cancer cell lines revealed that certain derivatives exhibited improved potency compared to the parent compound.
- Molecular Docking Studies : These studies provided insights into the binding affinity and interaction modes of the compound with target proteins involved in cancer progression.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves the inhibition of dihydrofolate reductase (DHFR). By inhibiting DHFR, the compound disrupts the synthesis of tetrahydrofolate, a cofactor required for the synthesis of nucleotides. This inhibition leads to the suppression of DNA synthesis and cell proliferation, making it effective against rapidly dividing cells, such as cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazino[1,2-a]benzimidazole scaffold allows diverse substitutions at the 4-position, significantly altering physicochemical and biological properties. Below is a systematic comparison:
Key Observations
Substituent Position and Bioactivity: Ortho vs. For example, the meta-hydroxy derivative (3f) showed the highest antinematodal activity (56% efficacy), suggesting that polar substituents at meta positions enhance interactions with biological targets . Electron-Donating vs. Electron-Withdrawing Groups: Methoxy (-OCH₃) and hydroxy (-OH) groups are electron-donating, improving solubility and hydrogen-bonding capacity. In contrast, halogens (e.g., 3-fluoro in 3e) are electron-withdrawing, reducing polarity and activity .
Synthetic Yields :
- Hydroxy and methoxy derivatives generally achieve higher yields (81–88%) compared to halogenated analogs (75% for 3e), possibly due to better reactivity of substituted benzaldehydes in cyclocondensation reactions .
Physicochemical Properties :
- Solubility : The target compound’s ortho-methoxy group balances lipophilicity and polarity, likely offering better membrane permeability than the para-hydroxy analog (3c) but lower than the styryl derivative ().
- Stability : Methoxy groups resist oxidation better than hydroxy groups, which may explain the commercial availability of methoxy derivatives despite discontinuation .
Structural Flexibility :
- The styryl-substituted compound () has a rigid planar structure due to the conjugated double bond, which may limit conformational adaptability compared to the target compound’s methoxy-phenyl group .
Biological Activity
4-(2-Methoxyphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, supported by relevant data tables and case studies.
- Chemical Formula : C₁₆H₁₅N₅O
- Molecular Weight : 293.32 g/mol
- CAS Number : 669718-22-3
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of this compound. In vitro assays demonstrated significant inhibition of cancer cell proliferation across various cell lines:
In particular, the compound exhibited mechanisms of action that include apoptosis induction and cell cycle arrest. The study on MCF-7 cells indicated a notable increase in caspase-3 levels, suggesting that the compound may trigger apoptotic pathways effectively.
Antimicrobial Activity
The antimicrobial properties of this compound were evaluated against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/ml) | Standard Comparison |
|---|---|---|
| Staphylococcus aureus | 50 | Ampicillin (100) |
| Escherichia coli | 25 | Ciprofloxacin (25) |
| Candida albicans | 250 | Griseofulvin (500) |
These results indicate that the compound has promising antibacterial and antifungal activities, potentially making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
The compound also demonstrated anti-inflammatory properties in preclinical models. It was shown to downregulate pro-inflammatory cytokines such as TNF-α and IL-6 while upregulating anti-inflammatory markers like IL-10. This profile suggests a dual role in modulating immune responses .
Study on Cancer Cell Lines
A comprehensive study assessed the impact of various benzimidazole derivatives on cancer cell lines. Among these derivatives, this compound exhibited superior activity against the A549 lung cancer cell line with an IC₅₀ value significantly lower than standard chemotherapeutics like doxorubicin .
Evaluation of Antimicrobial Activity
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that this derivative had a lower MIC compared to several standard antibiotics, suggesting its potential as an alternative treatment option in combating resistant bacterial strains .
Q & A
What are the established synthetic routes for this compound, and how can reaction conditions be optimized for scalability?
The primary synthetic route involves cyclocondensation of 2-guanidinobenzimidazole with substituted benzaldehydes under reflux in a polar aprotic solvent (e.g., DMF or DMSO) with catalytic acid . For the methoxyphenyl derivative, substituting the benzaldehyde precursor with 2-methoxybenzaldehyde is critical. Reaction optimization includes:
- Temperature control : Maintaining reflux (~120–150°C) to ensure complete ring closure.
- Solvent selection : DMSO enhances yield (83–88%) compared to DMF .
- Catalyst : Small amounts of HCl or acetic acid accelerate imine formation .
Post-reaction, purification via recrystallization (ethanol/water) ensures ≥95% purity .
Which spectroscopic and analytical techniques are essential for structural validation?
Key methods include:
- IR spectroscopy : Confirms functional groups (e.g., NH₂ at ~3264–3439 cm⁻¹, C-O at ~1252 cm⁻¹ for methoxy) .
- ¹H NMR : Identifies aromatic protons (δ 6.4–8.0 ppm) and methoxy singlet (~3.7 ppm) .
- Elemental analysis : Validates C, H, N composition (e.g., C: 65.52%, H: 5.15% for methoxyphenyl derivative) .
- X-ray crystallography : Resolves disorder in the aryl ring and confirms planarity of the triazine-benzimidazole core .
How does the substituent on the aryl group influence antinematodal activity?
The para-substituent on the aryl ring significantly modulates activity:
- Hydroxyl (3f) : Highest efficacy (56% larval mortality at 50 µg/mL) due to hydrogen bonding with parasitic enzymes .
- Methoxy (3d) : Moderate activity (40–45%), attributed to electron-donating effects enhancing solubility .
- Halogens (3e) : Reduced activity (<30%), likely due to steric hindrance .
Structure-activity relationship (SAR) studies should prioritize polar substituents for improved target binding .
What in vitro and in vivo models are appropriate for evaluating biological activity?
- In vitro : Use Trichinella spiralis muscle larvae in RPMI-1640 medium. Assess larval motility and mortality after 24–48 hours at 50–100 µg/mL .
- In vivo : Infect rodent models (e.g., mice) with larvae, administer compound orally (10–20 mg/kg), and quantify larval burden in muscle tissue .
Contradictions in efficacy data may arise from variations in parasite strains or assay protocols, necessitating standardized OECD guidelines .
How can computational methods aid in mechanistic studies?
- Density Functional Theory (DFT) : Predicts electron distribution in the triazine ring, identifying nucleophilic regions for enzyme interaction .
- Molecular docking : Models binding to dihydrofolate reductase (DHFR) or adenosine receptors (e.g., A1/A2B), highlighting key residues (e.g., Asp27 in DHFR) .
- ADMET profiling : Estimates logP (~2.1) and solubility (~0.5 mg/mL) to guide derivative design for better bioavailability .
What strategies resolve contradictions in biological data between studies?
- Assay standardization : Use identical parasite strains (e.g., T. spiralis ISS534) and incubation times .
- Purity verification : Confirm compound purity via HPLC (>95%) to exclude impurities affecting results .
- Control benchmarking : Compare against albendazole or mebendazole to normalize efficacy metrics .
How can derivatives be designed to improve pharmacokinetic properties?
- Solubility enhancement : Introduce sulfonate or PEG groups on the benzimidazole ring .
- Metabolic stability : Replace methoxy with trifluoromethoxy to reduce CYP450-mediated oxidation .
- Targeted delivery : Conjugate with nanoparticles for sustained release in gastrointestinal tissue .
What enzyme targets are implicated in its mechanism of action?
- Dihydrofolate reductase (DHFR) : Inhibition disrupts parasitic folate metabolism, validated by crystallographic data showing triazine-ring interaction with the active site .
- Adenosine receptors : Antagonism of A1 receptors (Ki ~10 nM) suggests potential CNS applications .
How does crystallographic data inform structural modifications?
X-ray studies reveal:
- Planar triazine-benzimidazole core : Essential for stacking interactions with aromatic enzyme residues .
- Disordered methoxyphenyl group : Flexibility allows adaptation to binding pockets; rigidifying this moiety (e.g., with fused rings) may improve affinity .
What are the limitations of current synthetic methods, and how can they be addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
